2-(Hydrazinylmethyl)quinoline
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Overview
Description
2-(Hydrazinylmethyl)quinoline is a heterocyclic compound that features a quinoline ring system with a hydrazinylmethyl group attached to the second position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)quinoline typically involves the reaction of quinoline-2-carbaldehyde with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazinylmethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, aminoquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(Hydrazinylmethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydrazinylmethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of nucleic acids or proteins in microbial cells. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-(Hydrazinylmethyl)quinoline, known for its wide range of applications in medicinal and industrial chemistry.
2-Aminoquinoline: A similar compound with an amino group at the second position, used in the synthesis of pharmaceuticals and agrochemicals.
2-(Methylthio)quinoline: Another derivative with a methylthio group, known for its biological activity.
Uniqueness
This compound is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1016513-69-1 |
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Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
quinolin-2-ylmethylhydrazine |
InChI |
InChI=1S/C10H11N3/c11-12-7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6,12H,7,11H2 |
InChI Key |
MFRASMHRMFKLFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CNN |
Origin of Product |
United States |
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